![molecular formula C16H15N3O5 B2544550 N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide CAS No. 860788-57-4](/img/structure/B2544550.png)
N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide” is a chemical compound with the linear formula C10H12N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H12N2O2 . The molecular weight of this compound is 192.219 .Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Degradation Pathways and By-products : Advanced oxidation processes (AOPs) are utilized to treat various recalcitrant compounds in water, including pharmaceuticals like acetaminophen. Research highlights the generation of various by-products during the degradation process, including acetamide, which is structurally related to the chemical . The study emphasizes the importance of understanding the degradation pathways and biotoxicity of by-products for environmental safety (Qutob et al., 2022).
Toxicological Impacts of Acetamide Derivatives
Biological Effects and Toxicology : A comprehensive review of acetamide and its derivatives, including their biological effects and toxicology, provides insights into the potential health impacts of such compounds. The review covers the metabolic pathways and the diversity in toxicological outcomes among different acetamide derivatives, which could be relevant for considering the safety profile of N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide (Kennedy, 2001).
Environmental Fate of Nitrophenols
Atmospheric Persistence and Transformation : The environmental fate of nitrophenols, which share a nitrophenol moiety with the compound , is crucial for understanding its potential environmental impact. Nitrophenols in the atmosphere undergo various transformation processes, which can inform the environmental behavior of this compound (Harrison et al., 2005).
Pharmacological Research and Potential Therapeutic Applications
Analgesic Mechanisms of Acetaminophen : Acetaminophen's mechanism of action, including its metabolism to acetamide derivatives, provides a basis for exploring the analgesic properties of related compounds. Understanding these mechanisms can aid in the development of new therapeutic agents that mimic or improve upon the efficacy and safety of existing drugs (Ohashi & Kohno, 2020).
Synthesis and Pharmacological Activities of Related Compounds
Chemical Diversity and Therapeutic Potential : Explorations into the synthesis and pharmacological activities of compounds related to phenoxy acetamide, including chalcone, indole, and quinoline derivatives, underscore the vast therapeutic potential of this chemical class. Such research could inform the development of this compound derivatives with optimized safety and efficacy profiles for various medical conditions (Al-Ostoot et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-11(20)18-13-4-6-14(7-5-13)24-16-8-3-12(10-17-23-2)9-15(16)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVHIFHGSMIRTR-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=N/OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2544468.png)
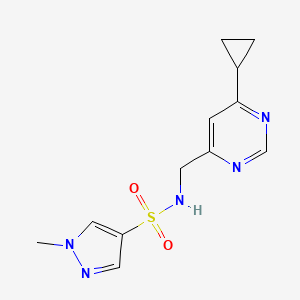

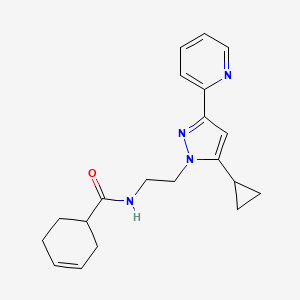
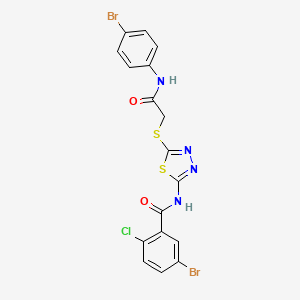

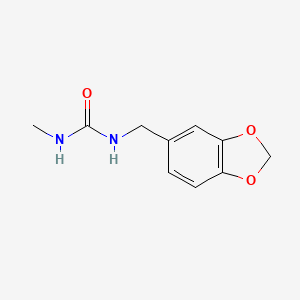
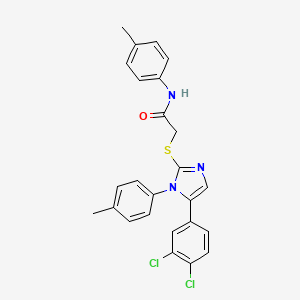
![3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B2544482.png)
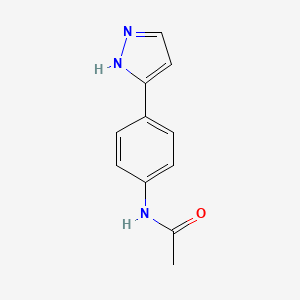
![N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2544484.png)
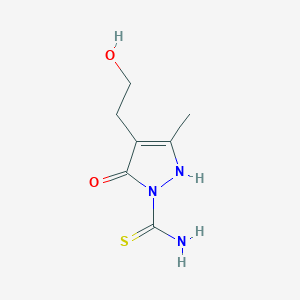
![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3,7-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B2544490.png)